molecular formula C22H32NO4+ B11115312 1-(1,4-Dioxaspiro[4.5]dec-2-ylmethyl)-1-[4-(methoxycarbonyl)benzyl]pyrrolidinium

1-(1,4-Dioxaspiro[4.5]dec-2-ylmethyl)-1-[4-(methoxycarbonyl)benzyl]pyrrolidinium

Cat. No.: B11115312
M. Wt: 374.5 g/mol
InChI Key: ADOYJUZVHCBHKD-UHFFFAOYSA-N
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Description

1-(1,4-Dioxaspiro[45]dec-2-ylmethyl)-1-[4-(methoxycarbonyl)benzyl]pyrrolidinium is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

The synthesis of 1-(1,4-Dioxaspiro[4.5]dec-2-ylmethyl)-1-[4-(methoxycarbonyl)benzyl]pyrrolidinium typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a diol and an appropriate electrophile under acidic conditions.

    Introduction of the Pyrrolidinium Moiety: This step involves the alkylation of a pyrrolidine derivative with a benzyl halide, followed by quaternization to form the pyrrolidinium ion.

    Final Assembly: The final step involves coupling the spirocyclic core with the pyrrolidinium moiety using a suitable linker, often through a nucleophilic substitution reaction.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

1-(1,4-Dioxaspiro[4.5]dec-2-ylmethyl)-1-[4-(methoxycarbonyl)benzyl]pyrrolidinium undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like alkyl halides or nucleophiles such as amines and thiols.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(1,4-Dioxaspiro[4.5]dec-2-ylmethyl)-1-[4-(methoxycarbonyl)benzyl]pyrrolidinium has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug design and development.

    Industry: It is used in the development of

Properties

Molecular Formula

C22H32NO4+

Molecular Weight

374.5 g/mol

IUPAC Name

methyl 4-[[1-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)pyrrolidin-1-ium-1-yl]methyl]benzoate

InChI

InChI=1S/C22H32NO4/c1-25-21(24)19-9-7-18(8-10-19)15-23(13-5-6-14-23)16-20-17-26-22(27-20)11-3-2-4-12-22/h7-10,20H,2-6,11-17H2,1H3/q+1

InChI Key

ADOYJUZVHCBHKD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C[N+]2(CCCC2)CC3COC4(O3)CCCCC4

Origin of Product

United States

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